molecular formula C13H15N3O2 B2643411 N-(benzimidazol-2-ylmethyl)oxolan-2-ylcarboxamide CAS No. 890645-37-1

N-(benzimidazol-2-ylmethyl)oxolan-2-ylcarboxamide

Cat. No.: B2643411
CAS No.: 890645-37-1
M. Wt: 245.282
InChI Key: JGDZBEUSNYOJEM-UHFFFAOYSA-N
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Description

N-(benzimidazol-2-ylmethyl)oxolan-2-ylcarboxamide is a compound that features a benzimidazole moiety linked to an oxolane ring via a carboxamide group. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Mechanism of Action

The biological activity of benzimidazoles can be tuned and accelerated in coordination compounds . They have a broad spectrum of biological activities that include antimicrobial, antibiofilm, antifungal, antiviral, antioxidant, anti-inflammatory, antidiabetic, antiparasitic, anthelmintic, anticoagulant, antiallergic, antiprotozoal, anticonvulsants, anticancer and cytotoxic activities .

Future Directions

Benzimidazoles can be utilized as optical sensors for bioimaging and in photovoltaics . There are many papers and reviews on the topic, indicating ongoing research and potential future directions .

Preparation Methods

The synthesis of N-(benzimidazol-2-ylmethyl)oxolan-2-ylcarboxamide typically involves the condensation of benzimidazole derivatives with oxolane carboxylic acid derivatives under specific reaction conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

N-(benzimidazol-2-ylmethyl)oxolan-2-ylcarboxamide can undergo various chemical reactions, including:

Comparison with Similar Compounds

N-(benzimidazol-2-ylmethyl)oxolan-2-ylcarboxamide can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which combines the benzimidazole and oxolane moieties, providing it with distinct chemical and biological properties.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c17-13(11-6-3-7-18-11)14-8-12-15-9-4-1-2-5-10(9)16-12/h1-2,4-5,11H,3,6-8H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDZBEUSNYOJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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